Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Beschreibung

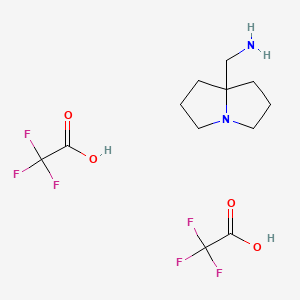

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a synthetic organic compound featuring a bicyclic pyrrolizine core. The molecule consists of a hexahydro-1H-pyrrolizin-7a-ylmethanamine cation paired with two trifluoroacetate (TFA) counterions. The pyrrolizine scaffold imparts structural rigidity, which may influence its bioavailability and binding interactions in biological systems. The ditrifluoroacetate salt form enhances solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve pharmacokinetic properties .

The use of TFA salts is widespread in medicinal chemistry due to their ability to stabilize amine-containing compounds and facilitate purification processes.

Eigenschaften

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2C2HF3O2/c9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h1-7,9H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXSMJFEUOENJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Core

The core bicyclic amine, hexahydro-1H-pyrrolizin-7a-ylmethanamine, is generally prepared through a sequence of reductive amination and cyclization steps starting from suitable precursors such as substituted pyrrolizine derivatives or related bicyclic amines.

Reductive Amination Approach : One method involves the reaction of a bicyclic ketone or aldehyde intermediate with hydroxylamine hydrochloride (NH2OH·HCl) to form an oxime, followed by reduction to the corresponding amine. For example, a patent (WO2015077905A1) describes adding NH2OH·HCl to a bicyclic intermediate, followed by reduction to yield l-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine.

Cyclization and Functionalization : The bicyclic structure can be formed by intramolecular cyclization reactions of linear precursors containing amine and alkyl halide functionalities. Subsequent functionalization at the methanamine position is achieved by introducing the methanamine substituent via nucleophilic substitution or reductive amination.

Formation of the Ditrifluoroacetate Salt

The ditrifluoroacetate salt is formed by protonation of the amine with trifluoroacetic acid (TFA), which is a common method to improve the compound’s stability, solubility, and handling properties.

Salt Formation Procedure : The free base hexahydro-1H-pyrrolizin-7a-ylmethanamine is dissolved in an appropriate solvent (e.g., dichloromethane or methanol), and trifluoroacetic acid is added dropwise under controlled temperature conditions. The resulting salt precipitates or remains in solution depending on conditions and is isolated by filtration or solvent evaporation.

Purification : The salt is often purified by recrystallization from solvents such as ethyl acetate and hexane to ensure high purity and yield.

Detailed Synthetic Example from Patent Literature

A representative synthetic sequence extracted from patent WO2015077905A1 includes:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting bicyclic intermediate + NH2OH·HCl | Formation of oxime intermediate | Quantitative formation |

| 2 | Reduction (e.g., catalytic hydrogenation) | Conversion of oxime to hexahydro-1H-pyrrolizin-7a-ylmethanamine | High yield |

| 3 | Addition of trifluoroacetic acid | Formation of ditrifluoroacetate salt | Isolated as crystalline salt |

| 4 | Recrystallization (ethyl acetate/hexane) | Purification of the ditrifluoroacetate salt | 75-85% yield reported |

This method highlights the use of mild reaction conditions and common reagents to achieve the target compound efficiently.

Analytical and Quality Control Data

Purity : Commercially available hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is typically supplied with purity above 95%, confirmed by chromatographic and spectroscopic methods.

Physical Form : The compound is isolated as a solid salt, often stable under ambient conditions if stored properly.

Safety and Handling : The compound carries hazard warnings typical for amine salts and trifluoroacetates, including irritant properties (H302, H315, H319, H335).

Comparative Notes on Related Salt Forms

While the ditrifluoroacetate salt is preferred for certain applications, related salts such as dihydrochloride forms of hexahydro-1H-pyrrolizin-7a-ylmethanamine are also known and prepared via analogous acid-base reactions. The choice of salt form depends on desired solubility, stability, and biological activity profiles.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Formation of bicyclic amine core | Reductive amination & cyclization | Hydroxylamine hydrochloride, reduction agents | Hexahydro-1H-pyrrolizin-7a-ylmethanamine |

| Salt formation | Protonation with trifluoroacetic acid | Trifluoroacetic acid, solvent (DCM, MeOH) | Ditrifluoroacetate salt, crystalline form |

| Purification | Recrystallization | Ethyl acetate/hexane | High purity, isolated solid |

Research Findings and Considerations

The preparation methods emphasize mild and scalable conditions, suitable for pharmaceutical-grade synthesis.

The use of trifluoroacetic acid for salt formation enhances compound stability and handling compared to free base forms.

Analytical data such as NMR, HRMS, and chromatographic purity are critical for confirming the identity and quality of the compound post-synthesis.

Variations in substituents and synthetic routes are possible, allowing derivatization for structure-activity relationship studies in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Sodium Ion Channel Blockade

One of the primary applications of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is its activity as a selective blocker of the Na v 1.7 sodium ion channel. This channel is critically involved in the transmission of pain signals in the nervous system. Research has indicated that compounds exhibiting selectivity for Na v 1.7 over Na v 1.5 channels can be particularly effective in treating various pain conditions, including:

- Neuropathic Pain : Conditions such as postherpetic neuralgia and diabetic neuropathy can be alleviated through selective Na v 1.7 blockade.

- Chronic Pain Disorders : The compound has shown potential in managing chronic lower back pain, phantom limb pain, and cancer-related pain .

The effectiveness of this compound in blocking Na v 1.7 channels is supported by its low IC50 values, indicating high potency and specificity for this target .

Clinical Studies

Several studies have explored the efficacy of sodium channel blockers, including this compound, in clinical settings:

- A study demonstrated that patients with chronic pain conditions exhibited significant improvements when treated with Na v 1.7 blockers, highlighting the importance of this channel in pain management .

Wirkmechanismus

The mechanism of action of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Analogues

The primary comparator identified from the evidence is 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate (PD123319), an angiotensin II type 2 (AT2) receptor antagonist . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: The target compound’s pyrrolizine core is less complex than PD123319’s imidazopyridine-carboxylic acid framework, which includes a diphenylacetyl group and a dimethylaminophenylmethyl substituent. This complexity in PD123319 enables selective receptor interactions, whereas the simpler structure of the target compound may prioritize synthetic accessibility.

Role of Ditrifluoroacetate :

- Both compounds utilize TFA counterions to improve solubility. However, PD123319’s pharmacological activity is independent of the TFA moiety, as evidenced by its role in angiotensin receptor studies .

Functional Implications :

- PD123319’s specificity for AT2 receptors highlights the importance of structural complexity in receptor targeting. In contrast, the target compound’s lack of documented activity suggests it may serve as an intermediate or require further functionalization for biological applications.

This compound

- Synthetic Utility: The compound’s bicyclic amine structure is amenable to derivatization, making it a candidate for generating novel analogs in drug discovery.

- Physicochemical Properties : The TFA salt likely enhances its stability and solubility, critical for in vitro assays or formulation development.

PD123319 Ditrifluoroacetate

- Experimental Applications : Employed in apelin-13 research to isolate NAD(P)H oxidase-derived superoxide signaling pathways, confirming its utility in neuropharmacological studies .

Biologische Aktivität

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, often referred to as a derivative of hexahydropyrrolizine, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which influences its biological activity. The presence of the ditrifluoroacetate group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown activity against sodium ion channels, which are crucial in various physiological processes.

Antineoplastic Activity

Research indicates that hexahydro-1H-pyrrolizin derivatives exhibit antineoplastic properties. In vitro studies have demonstrated their ability to inhibit the growth of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Animal studies have shown that hexahydro-1H-pyrrolizin derivatives can reduce neuronal damage in models of neurodegenerative diseases. The proposed mechanism includes modulation of oxidative stress and inflammatory pathways.

Data Table: Biological Activities of Hexahydro-1H-pyrrolizin Derivatives

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that hexahydro-1H-pyrrolizin derivatives significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage in treated cells.

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving rats subjected to induced neurodegeneration, treatment with hexahydro-1H-pyrrolizin derivatives resulted in decreased markers of oxidative stress and inflammation. Behavioral assessments indicated improved cognitive function compared to control groups.

Research Findings

Recent investigations into the pharmacodynamics and pharmacokinetics of hexahydro-1H-pyrrolizin derivatives have revealed promising results:

- Bioavailability : Enhanced solubility due to the ditrifluoroacetate moiety leads to improved absorption rates.

- Toxicology : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

- Selectivity : The compound demonstrates selective inhibition of target enzymes, minimizing off-target effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate?

- Methodology : Utilize nucleophilic substitution or condensation reactions involving trifluoroacetic acid (TFA) as a counterion source. For example, arylthallium ditrifluoroacetate intermediates (prepared via thallation with TTFA in TFA) can facilitate electrophilic substitutions, as demonstrated in nitroaryl iodide syntheses . Post-synthesis, isolate the compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with methanol/water gradients containing 0.1% TFA to enhance purity .

Q. How can purification of this compound be optimized?

- Methodology : Employ RP-HPLC with trifluoroacetic acid (0.1% v/v) in mobile phases to improve peak resolution and minimize ion-pairing issues. Freeze-drying post-purification ensures solvent removal while maintaining structural integrity, as shown in β-alanyl-histidinamide ditrifluoroacetate purification workflows .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C-NMR : Use deuterated methanol (CD3OD) to resolve proton environments, particularly imidazole and alkyl chain signals. Note that TFA counterions may cause minor shifts (~0.1–0.3 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and trifluoroacetate (C-F, ~1150–1250 cm⁻¹) stretches to confirm salt formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Crystallize the compound in acetonitrile/water mixtures at 4°C. Use SHELXL (SHELX suite) for refinement, leveraging high-resolution data (>1.0 Å) to model trifluoroacetate counterions and hydrogen-bonding networks. SHELXPRO can interface with macromolecular datasets if twinning or disorder is observed .

Q. How should researchers address conflicting NMR data due to solvent or impurity effects?

- Methodology :

- Solvent Masking : Deuterated DMSO may obscure amine protons; CD3OD is preferred for enhanced solubility and signal clarity.

- Impurity Profiling : Compare experimental 13C-NMR shifts with computational predictions (e.g., DFT) to identify unexpected peaks, as seen in β-alanyl-histidinamide derivatives .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : Store lyophilized powder at -80°C under argon to prevent hydrolysis of the trifluoroacetate moiety. For solution-phase storage, use anhydrous DMSO with desiccants, and monitor stability via TGA (thermal decomposition >200°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental molecular weights?

- Methodology :

- HRMS Calibration : Use electrospray ionization (ESI-MS) in positive ion mode with external calibration (e.g., sodium formate clusters). Account for trifluoroacetate adducts ([M+CF3COO]⁻), which may alter observed m/z values.

- Elemental Analysis : Verify C/H/N/F ratios (±0.3% tolerance) to confirm stoichiometry, as exemplified in imidazolidin-2-ylidene ditrifluoroacetate studies .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Receptor Binding : Use radiolabeled ligands (e.g., ³H-UCL 1684) in competitive binding assays with cell membranes expressing target receptors. Normalize data with nonspecific binding controls (e.g., excess unlabeled ligand) .

- Functional Assays : Measure intracellular calcium flux or cAMP levels via fluorescence plate readers, ensuring TFA concentrations <0.01% to avoid cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.